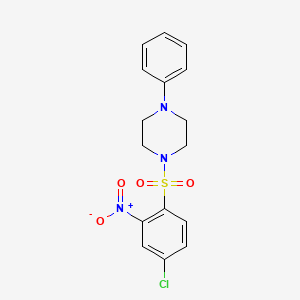

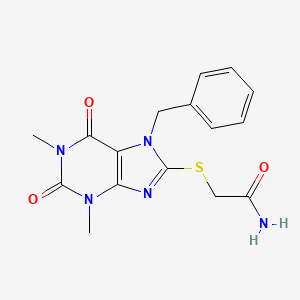

4-Chloro-2-nitro-1-((4-phenylpiperazinyl)sulfonyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Desulfurative Chlorination Analysis

The process of desulfurative chlorination is a significant reaction in organic chemistry, particularly for the synthesis of chlorinated aromatic compounds. According to the study presented, chlorination of secondary and tertiary alkyl phenyl sulfides using (dichloroiodo)benzene (PhICl2) has been successfully achieved. This method is mild and rapid, and it extends to sulfa-Michael derived sulfides, yielding β-chloro carbonyl and nitro compounds with good yields. The chlorination of enantioenriched benzylic sulfides to the corresponding chlorides is highly stereospecific, which is beneficial for synthesizing enantioenriched chloro-Michael adducts. The proposed mechanism involves the formation of a dichloro-λ4-sulfurane intermediate, which is a key step in the reaction pathway .

Synthesis and Application of Metal Complex Formazan Dyes

The synthesis of a novel series of formazan dyes and their metal complexes has been reported, which includes the use of 4-(2-(((2-hydroxy-5-nitrophenyl) diazenyl)(phenyl)methylene)hydrazinyl)benzene sulfonic acid. The synthesis does not require buffers and is cost-effective, resulting in improved fastness properties when applied to leather. The metal complexes were synthesized with various metals such as Chromium, Iron, Cobalt, Copper, and Nickel, and characterized using several spectroscopic techniques. These dyes exhibit a range of colors and demonstrate excellent fastness properties. Additionally, the antibacterial activity of these dyes has been evaluated, showing significant effectiveness against common bacterial strains .

Molecular Structure of Benzene Sulfonamide Derivatives

The molecular structure of a benzene sulfonamide derivative, specifically 4-Chloro-N-(4-chlorophenylsulfonyl)-N-(3-oxo-2,3-dihydro-1,2-benzisothiazol-2-yl)benzenesulfonamide, has been studied. The benzene rings form distinct dihedral angles with the benzisothiazole ring system, indicating a non-planar arrangement. The molecular conformation is stabilized by intramolecular hydrogen bonding, and in the crystal packing, molecules are linked into chains by intermolecular hydrogen bonds and π-π stacking interactions. These structural features are crucial for understanding the reactivity and potential applications of such compounds .

Carbazole Derivative Analysis

The carbazole derivative 2-(4-Chloro-2-nitrophenyl)-9-phenylsulfonyl-9H-carbazole-3-carbaldehyde has been analyzed for its molecular structure. The carbazole ring system is nearly planar and forms orthogonal angles with the phenylsulfonyl and nitrophenyl rings. The molecular structure is characterized by intramolecular hydrogen bonds, which contribute to the stability of the compound. In the crystal, molecules are linked by hydrogen bonds, forming a two-dimensional network. These structural details are essential for understanding the physical properties and reactivity of the compound .

Spectroscopic Studies of Nitrophenyl Sulfonyl Methane Complex

The 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been studied using spectroscopic techniques. The crystal structure reveals proton transfer from the C–H acid to TBD, resulting in an ion pair with hydrogen bonds between the N–H protons of protonated TBD and sulfonyl oxygens. The FT-IR and 1H NMR studies suggest a similar structure in chloroform, while in acetonitrile, a dissociation of the complex and formation of a new structure is proposed. These findings are significant for understanding the behavior of such complexes in different solvents .

科学的研究の応用

Desulfurative Chlorination

A study by Canestrari et al. (2017) discusses the chlorination of alkyl phenyl sulfides, which is relevant to compounds like 4-Chloro-2-nitro-1-((4-phenylpiperazinyl)sulfonyl)benzene. This process is useful in creating elimination-sensitive β-chloro carbonyl and nitro compounds, indicating potential applications in synthetic chemistry (Canestrari et al., 2017).

Crystal Structure Analysis

The research by Hemamalini et al. (2011) on 1H-1,2,4-Triazol-4-ium 4-nitrobenzenesulfonate monohydrate sheds light on the structural aspects of similar nitrobenzene compounds. Understanding the crystal structures of these compounds can lead to insights into their chemical behavior and potential applications in material science (Hemamalini et al., 2011).

Synthesis of Arylsulfimide Polymers

A study by D’alelio et al. (1969) focuses on the synthesis of derivatives of benzene-disulfonic acid, including nitro derivatives. This research is relevant for understanding the synthesis pathways and applications of sulfonic acid derivatives in polymer chemistry (D’alelio et al., 1969).

Development of Thermally Stable Polymers

Mehdipour-Ataei and Hatami (2007) have worked on creating aromatic poly(sulfone sulfide amide imide)s, a class of soluble thermally stable polymers. This research can be linked to the development of new materials using nitrobenzene derivatives for enhanced thermal stability and solubility (Mehdipour-Ataei & Hatami, 2007).

Proton-Ligand Stability Constants

Vartak and Menon (1969) studied the proton-ligand stability constants of various 2-aminophenols and their derivatives. This research contributes to the understanding of the chemical properties of nitro and chloro substituted benzene compounds, which is essential for their application in chemical reactions (Vartak & Menon, 1969).

Synthesis of Novel Compounds with Pesticidal Activity

Research by Borys et al. (2012) on synthesizing tribromomethyl phenyl sulfone derivatives as potential pesticides shows the application of nitrobenzene sulfonamide derivatives in developing new pesticidal agents (Borys et al., 2012).

Antioxidant Activity of Isoxazoline Derivatives

A study by Zeng et al. (2016) on the synthesis of various bis-isoxazoline derivatives, including those with nitro- and chloro-substituents, highlights their potential as effective antioxidants (Zeng et al., 2016).

特性

IUPAC Name |

1-(4-chloro-2-nitrophenyl)sulfonyl-4-phenylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O4S/c17-13-6-7-16(15(12-13)20(21)22)25(23,24)19-10-8-18(9-11-19)14-4-2-1-3-5-14/h1-7,12H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQAKTVSSWBRIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-nitro-1-((4-phenylpiperazinyl)sulfonyl)benzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2519561.png)

![5-Cyclopropyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazole](/img/structure/B2519568.png)

![2-amino-N-[2-(piperidin-1-yl)ethyl]acetamide dihydrochloride](/img/structure/B2519569.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2519575.png)

![Tert-butyl [(3-methyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]carbamate](/img/structure/B2519576.png)

![N-(3-chloro-4-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![N-(2,5-difluorophenyl)-2-[2-(methylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2519583.png)

![2,4-dichloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2519584.png)